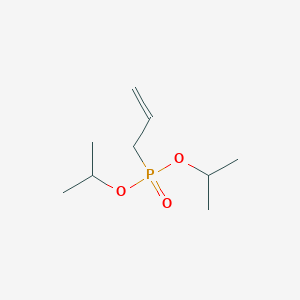
Diisopropylallylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylallylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C9H19O3P and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs
One of the primary applications of DIAP is in the synthesis of nucleoside phosphate and phosphonate prodrugs. These compounds are crucial for enhancing the bioavailability and therapeutic efficacy of nucleoside analogs. The prodrug approach allows for the modification of nucleosides to improve their pharmacokinetic properties, enabling them to be more effective against viral infections such as HIV, HBV, and HCV.
Case Study: AZT Bis(POM)-Monophosphate Prodrug
In a notable study, AZT (zidovudine) was converted into a bis(POM)-monophosphate prodrug using DIAP. The synthesis involved reacting AZT monophosphate with iodomethyl pivalate and diisopropyl ethylamine in acetonitrile, yielding a product with a 22% yield. This prodrug demonstrated enhanced activity compared to its parent nucleoside form due to improved cellular uptake and conversion to the active triphosphate form .
Cross-Metathesis Reactions
DIAP has also been employed in cross-metathesis reactions to create complex phosphonate structures. This method is particularly advantageous for synthesizing bis(POM)- or bis(POC)-allylphosphonates, which can further react with various nucleobases to yield potent antiviral agents.
Example: Synthesis of Bis(POM)-Prodrugs
The reaction of dimethyl allylphosphonate (a derivative of DIAP) with POM-Cl or POC-Cl in the presence of sodium iodide has been reported to produce bis(POM)-prodrugs efficiently. These compounds were then subjected to cross-metathesis with crotylated uracil, resulting in high yields of antiviral nucleoside derivatives .
Development of Anticancer Agents
Research has indicated that phosphonates, including those derived from DIAP, can exhibit anticancer properties. The incorporation of phosphonate moieties into drug candidates has been shown to enhance their efficacy against various cancer cell lines.
Case Study: Phosphonated Nucleosides
Phosphonated nucleosides synthesized via DIAP have been evaluated for their cytotoxic effects against human cancer cells. These studies revealed that certain phosphonated derivatives possess significant antiproliferative activity, suggesting potential for further development as anticancer therapeutics .
Materials Science Applications
Beyond medicinal chemistry, DIAP is utilized in materials science for the synthesis of polymeric materials. Its ability to participate in radical copolymerization reactions makes it valuable for creating functionalized polymers with specific properties.
Example: Phosphonate Vinyl Monomers
Recent advancements have highlighted the use of DIAP-derived vinyl monomers in radical copolymerization processes. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices .
Summary Table: Applications of Diisopropylallylphosphonate
Propiedades
Número CAS |
1067-70-5 |
|---|---|
Fórmula molecular |
C9H19O3P |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-[propan-2-yloxy(prop-2-enyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 |
Clave InChI |
NQKZTZFZYGDJQI-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(CC=C)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(CC=C)OC(C)C |
Sinónimos |
Allylphosphonic acid diisopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















